molecular formula C10H11BO2 B15292774 [(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid

[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid

Cat. No.: B15292774
M. Wt: 174.01 g/mol
InChI Key: LVCLBYUQCLJUQM-KBXRYBNXSA-N
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Description

[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid is an organic compound with the molecular formula C10H11BO2 It is a derivative of boronic acid and features a phenyl group attached to a butadienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid typically involves the reaction of phenylacetylene with a boronic acid derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like palladium(II) acetate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenyl-substituted butadienyl derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.

    Substitution: The boronic acid group can be substituted with other groups through reactions like the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted butadienyl ketones, while reduction can produce phenyl-substituted butadienyl alcohols.

Scientific Research Applications

[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: This compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: this compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of [(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The phenyl and butadienyl groups contribute to the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the butadienyl group.

    (1E,3E)-1,4-Diphenyl-1,3-butadiene: Similar but lacks the boronic acid group.

    4-Phenyl-1,3-butadiene: Similar but lacks the boronic acid group.

Uniqueness

[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid is unique due to the combination of the boronic acid group with the phenyl and butadienyl moieties. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C10H11BO2

Molecular Weight

174.01 g/mol

IUPAC Name

[(1E,3E)-4-phenylbuta-1,3-dienyl]boronic acid

InChI

InChI=1S/C10H11BO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9,12-13H/b8-4+,9-5+

InChI Key

LVCLBYUQCLJUQM-KBXRYBNXSA-N

Isomeric SMILES

B(/C=C/C=C/C1=CC=CC=C1)(O)O

Canonical SMILES

B(C=CC=CC1=CC=CC=C1)(O)O

Origin of Product

United States

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